![molecular formula C23H30FN7O3 B3010189 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 862980-02-7](/img/structure/B3010189.png)

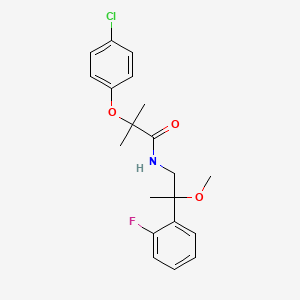

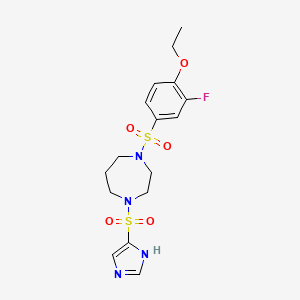

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Cardiovascular Activity

The synthesis of derivatives related to the specified compound, such as "7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride" and its 8-alkylamino substituted derivatives, has been studied for their electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds with an 8-(2-morpholin-4-yl-ethylamino) substituent demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia. The study also assessed their alpha(1)- and alpha(2)-adrenoreceptor affinities, revealing a weak affinity for these receptors G. Chłoń-Rzepa et al., 2004.

Luminescent Properties and Photo-induced Electron Transfer

Research on piperazine substituted naphthalimide model compounds has shown that the fluorescence quantum yields and the free energy of charge separation for the excited singlet state indicate the potential of these compounds in applications requiring luminescent properties or photo-induced electron transfer. This research suggests that the fluorescent properties of such compounds can be modulated by the protonation or quaternization of the alkylated amine donor, opening avenues for their use in various scientific and technological applications Jiaan Gan et al., 2003.

Anticonvulsant Properties

The synthesis of acetamide derivatives of phthalimide, incorporating piperazine or morpholine, has been explored for their anticonvulsant properties. Initial screening using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests highlighted several compounds effective in the MES screen, with notable anticonvulsant activity observed at specific doses. This research underlines the potential therapeutic applications of such compounds in treating convulsive disorders K. Kamiński et al., 2011.

Synthesis and Characterization of Dihydropyrimidinone Derivatives

The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been reported, employing a simple and efficient method. These derivatives were synthesized in good yields, indicating the utility of these compounds in further scientific research and potential applications M. A. Bhat et al., 2018.

Environment-sensitive Fluorescent Ligands for Receptors

The development of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties has been studied for their receptor affinity and fluorescence properties. These compounds, particularly one with a high 5-HT(1A) receptor affinity and distinct fluorescence emission characteristics, have been evaluated for visualizing receptors in cellular models, showcasing their potential in biomedical imaging and receptor studies E. Lacivita et al., 2009.

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . The compound has shown to be more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of purine and pyrimidine nucleosides . ENT1 has higher affinities to thymidine, adenosine, cytidine, and guanosine compared to ENT2 . Therefore, the compound’s selectivity towards ENT2 may have specific effects on the transport of these nucleosides and subsequently on nucleotide synthesis and adenosine function .

Pharmacokinetics

Piperazine, a structural motif found in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ENTs. By inhibiting ENTs, the compound disrupts the transport of nucleosides, which can affect nucleotide synthesis and the function of adenosine .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the activity of ENT4, another member of the ENT family, is increased in an acidic environment . While the compound is more selective to ENT2, it’s possible that changes in pH could potentially influence its efficacy and stability.

properties

IUPAC Name |

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN7O3/c1-27-21-20(22(32)26-23(27)33)31(11-8-28-12-14-34-15-13-28)19(25-21)16-29-6-9-30(10-7-29)18-4-2-17(24)3-5-18/h2-5H,6-16H2,1H3,(H,26,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAADLNLISUCAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCN5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)

![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)